molecular formula C11H9F3N2S B11769552 6-Cyclopropyl-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile

6-Cyclopropyl-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B11769552
M. Wt: 258.26 g/mol
InChI Key: PUTKUNGNWIEJGH-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile is a chemical compound with a unique structure that includes a cyclopropyl group, a methylthio group, and a trifluoromethyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor with a cyclopropyl group, followed by the introduction of the methylthio and trifluoromethyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

6-Cyclopropyl-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl[2-(methylthio)-3-pyridinyl]methanone
  • 3-Cyano-6-cyclopropyl-2-(methylthio)isonicotinic acid

Uniqueness

6-Cyclopropyl-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug development and other applications where these properties are advantageous.

Biological Activity

6-Cyclopropyl-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy, and relevant case studies.

  • Molecular Formula : C12H12F3N3S
  • Molecular Weight : 299.31 g/mol
  • CAS Number : Not specifically listed in the results, but related compounds can be referenced for context.

The biological activity of this compound may involve interactions with various biological targets, including:

  • Enzyme Inhibition : The compound likely inhibits specific enzymes that are critical in metabolic pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains and fungi, indicating potential for use in treating infections.
  • Anticancer Properties : Certain nicotinonitrile derivatives have been studied for their ability to inhibit cancer cell proliferation.
  • Insecticidal Effects : Compounds with similar structural motifs have demonstrated larvicidal activity against specific insect pests, suggesting potential applications in agriculture.

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted the efficacy of related nicotinonitriles in inhibiting tumor growth in vitro and in vivo. The mechanism was attributed to the induction of apoptosis in cancer cells via mitochondrial pathways.
  • Antimicrobial Studies : Research on structurally similar compounds indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the trifluoromethyl group enhances lipophilicity, aiding membrane penetration.
  • Insecticidal Properties : A comparative analysis of various nicotinonitriles revealed that modifications like cyclopropyl and methylthio groups significantly increased larvicidal activity against mosquito larvae, making them candidates for environmentally friendly pesticides.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectReference
AnticancerNicotinonitrilesInhibition of cancer cell growth
AntimicrobialTrifluoromethyl derivativesEffective against bacterial strains
InsecticidalCyclopropyl-containing compoundsLarvicidal activity

Properties

Molecular Formula

C11H9F3N2S

Molecular Weight

258.26 g/mol

IUPAC Name

6-cyclopropyl-2-methylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C11H9F3N2S/c1-17-10-7(5-15)8(11(12,13)14)4-9(16-10)6-2-3-6/h4,6H,2-3H2,1H3

InChI Key

PUTKUNGNWIEJGH-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=CC(=N1)C2CC2)C(F)(F)F)C#N

Origin of Product

United States

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